AL 8810 methyl ester

Overview

Description

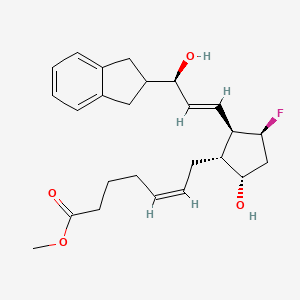

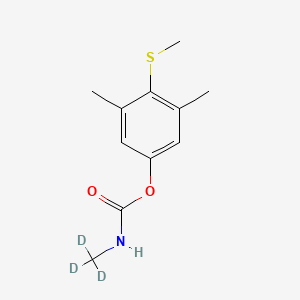

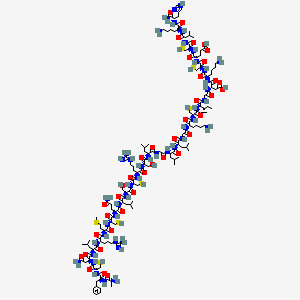

AL 8810 methyl ester is a lipid-soluble, esterified prodrug form of AL 8810, which is an 11β-fluoro analog of prostaglandin F2α. This compound acts as a potent and selective antagonist at the FP receptor, making it analogous to commonly used therapeutic intraocular prostaglandin compounds such as latanoprost and travoprost .

Scientific Research Applications

AL 8810 methyl ester has several scientific research applications:

Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with FP receptors.

Biology: this compound is utilized in biological studies to understand the role of FP receptors in various physiological processes.

Medicine: This compound is investigated for its potential therapeutic applications in conditions like glaucoma, where it can help reduce intraocular pressure.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting prostaglandin receptors

Mechanism of Action

The mechanism of action of AL 8810 methyl ester involves its interaction with the FP receptor. As a selective antagonist, it binds to the FP receptor and inhibits the action of agonists like fluprostenol. This inhibition prevents the activation of downstream signaling pathways, including the phospholipase C pathway, which leads to a reduction in intracellular calcium levels .

Future Directions

The pharmacology of AL 8810 methyl ester has not been published . Therefore, future research could focus on further elucidating its pharmacological properties and potential therapeutic applications.

Relevant Papers

One relevant paper is “AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor” published in the Journal of Pharmacology and Experimental Therapeutics .

Biochemical Analysis

Biochemical Properties

AL 8810 methyl ester interacts with the prostaglandin F2α (FP) receptor . It can competitively antagonize the effects of the FP receptor agonist Fluprostenol . It has no significant potency against TP, DP, EP2, and EP4 receptor subtypes in cell lines .

Cellular Effects

In A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, this compound has shown to inhibit the response to Fluprostenol . It has also been found to activate MAPK and ERK1/2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the FP receptor and antagonizing the effects of Fluprostenol . This interaction influences cell function, including impact on cell signaling pathways and gene expression .

Preparation Methods

The preparation of AL 8810 methyl ester involves the esterification of AL 8810. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AL 8810 methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

AL 8810 methyl ester is compared with other prostaglandin analogs such as latanoprost and travoprost. While all these compounds act on the FP receptor, this compound is unique in its selective antagonistic properties, whereas latanoprost and travoprost are agonists. This distinction makes this compound particularly useful in studies requiring the inhibition of FP receptor activity .

Similar compounds include:

Latanoprost: A prostaglandin F2α analog used as an agonist at the FP receptor.

Travoprost: Another prostaglandin F2α analog with agonistic properties at the FP receptor.

Bimatoprost: A synthetic prostamide analog that acts as an agonist at the FP receptor.

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUNXDCROKALM-ZOXVUOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347566 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176541-11-9 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)